
N,N,N-Trimethylanilinium bromide bromine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethylanilinium bromide bromine is a chemical compound with the molecular formula C9H14BrN. This compound is a quaternary ammonium salt and is commonly used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Alkylation: The compound can be synthesized by the alkylation of aniline with methyl iodide in the presence of a strong base such as potassium carbonate.
Reductive Amination: Another method involves the reductive amination of trimethylbenzylamine with formaldehyde and formic acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow reactors, which allow for efficient and scalable production. The reaction conditions are carefully controlled to ensure high purity and yield.
Types of Reactions:
Oxidation: N,N,N-Trimethylanilinium bromide can undergo oxidation to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like iodide or chloride ions can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives of N,N,N-Trimethylanilinium bromide.
Reduction: Secondary amines.
Substitution: Various substituted quaternary ammonium salts.
Scientific Research Applications
N,N,N-Trimethylanilinium bromide bromine is widely used in scientific research due to its unique properties. It serves as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases. Additionally, it is used in the study of ion transport and membrane permeability in biological systems
Mechanism of Action
The compound exerts its effects primarily through its ability to act as a phase transfer catalyst. It facilitates the transfer of ions between different phases, enhancing the rate of chemical reactions. The molecular targets and pathways involved include ion channels and membrane transport proteins.
Comparison with Similar Compounds
Benzalkonium chloride
Cetyltrimethylammonium bromide
Tetraethylammonium bromide
Properties
IUPAC Name |
molecular bromine;trimethyl(phenyl)azanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.Br2.BrH/c1-10(2,3)9-7-5-4-6-8-9;1-2;/h4-8H,1-3H3;;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWLJVGUJFXIFR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[Br-].BrBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962263 |
Source


|
| Record name | N,N,N-Trimethylanilinium bromide--bromine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4207-56-1 |
Source


|
| Record name | N,N,N-Trimethylanilinium bromide--bromine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 4-[3-(chloromethoxy)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B8052281.png)
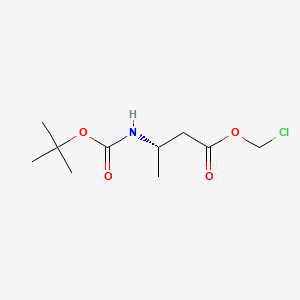
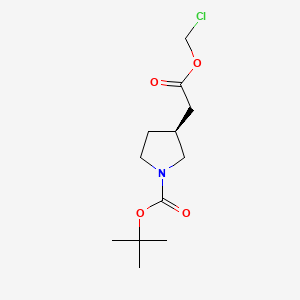
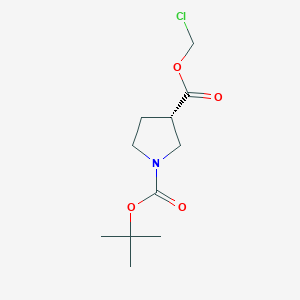

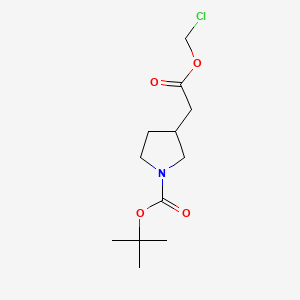
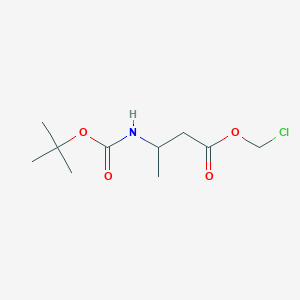
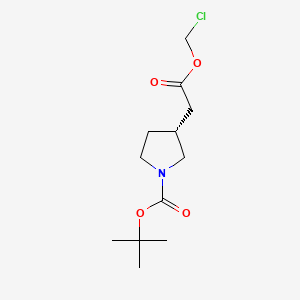
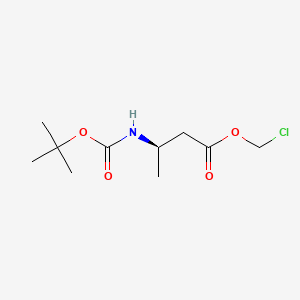

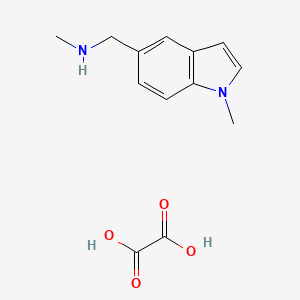
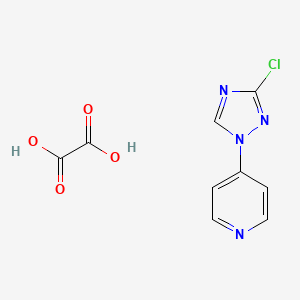
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate](/img/structure/B8052355.png)
![n-Methyl-1-(1h-pyrrolo[2,3-b]pyridin-3-yl)methanamine oxalate](/img/structure/B8052363.png)
